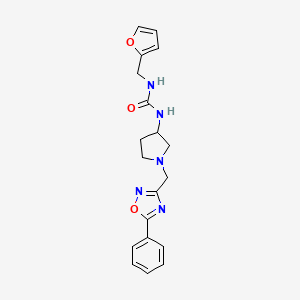

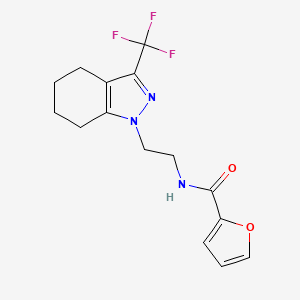

![molecular formula C15H11BrN2O3 B2549566 N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide CAS No. 2034488-35-0](/img/structure/B2549566.png)

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide is a compound that appears to be related to various nicotinamide derivatives, which are known for their roles in oxidation reactions and as ligands in catalytic processes. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds such as N-Bromonicotinamide (NBN) and N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO). NBN is characterized as a stable and mild oxidant that is inexpensive and easy to prepare, offering high yields and a simple experimental setup . BFMO is used as a bidentate ligand to enhance catalytic activity in copper-catalyzed coupling reactions .

Synthesis Analysis

The synthesis of related compounds like NBN involves standard procedures that result in high yields and a stable product . Although the synthesis of N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide is not explicitly detailed, it may involve similar methodologies, considering the structural similarities with NBN. The preparation of such compounds typically includes the formation of nitrogen-halogen bonds, which are confirmed through various forms of spectroscopy .

Molecular Structure Analysis

The molecular structure of N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide is likely to be complex due to the presence of the bifuran moiety and the bromonicotinamide group. The structure of NBN, a related compound, has been confirmed through spectral characterization, including IR and 1H NMR, which would also be relevant techniques for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

NBN has been used as an oxidant for organic substrates and has been shown to exhibit specific reactivity patterns, such as the oxidation of benzyl ethers in aqueous acetic acid medium . The reaction kinetics and products of such reactions have been studied, providing insights into the potential reactivity of N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide. The compound could potentially participate in similar oxidation reactions or act as a ligand in catalytic processes, as suggested by the activity of BFMO in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBN, such as its formal redox potential, indicate its effectiveness as a source of positive halogen, which could be extrapolated to N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide . The stability and mild nature of NBN, along with its antimicrobial activity, suggest that related compounds could also possess these properties and be used in various concentrations for biological applications .

Applications De Recherche Scientifique

Oxidation and Reactivity Studies

Reactivity in Oxidation Processes

The study of N-bromonicotinamide (NBN) in the oxidation of benzyl ethers highlights its utility as an oxidizing agent in aqueous acetic acid medium. This research is significant for understanding the reactivity and potential applications of brominated nicotinamide derivatives in synthetic chemistry, which could extend to compounds like "N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide" (Balasubramaniyan, Priya, & Mathiyalagan, 2010).

Pharmacological and Toxicological Applications

Pharmacological Studies

Research on N-bromonicotinamide and related compounds has explored their pharmacological implications, including effects on locomotor activity and interactions with other drugs. These studies provide a foundation for further exploration into the therapeutic potential of novel bromonicotinamide derivatives (Pushpalatha, Vivekanaudan, & Karpagamkumarasundari, 2010).

Catalytic and Synthetic Applications

Catalytic Activity in Coupling Reactions

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds as catalysts in the N-arylation of anilines and cyclic secondary amines suggests potential catalytic roles for furan-containing nicotinamide derivatives in facilitating various organic transformations (Bhunia, Kumar, & Ma, 2017).

Material Science and Nanotechnology

Nanoparticle Applications

Studies on lanthanide nanoparticles, such as YVO4:Eu, and their potential as optical bioprobes suggest a broader interest in incorporating specific functional groups or elements (like bromine or furan derivatives) to enhance the properties of nanoparticles for biomedical applications (Shen et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(21-13)10-3-4-20-9-10/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNBPHXBQRMZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

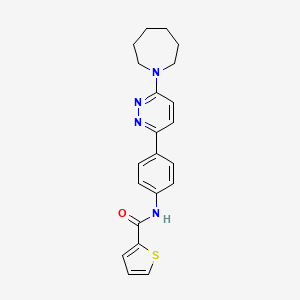

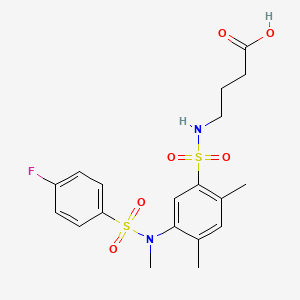

![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)

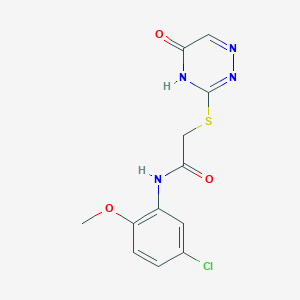

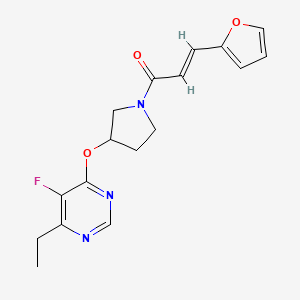

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549488.png)

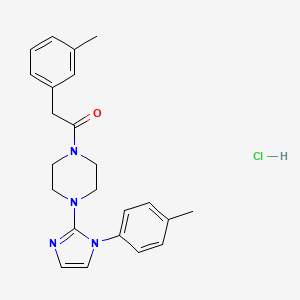

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)